molecular formula C7H11NO B2509111 (2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one CAS No. 89775-19-9

(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one

Cat. No.: B2509111
CAS No.: 89775-19-9
M. Wt: 125.171
InChI Key: ILBUEIGEESCPHF-AATRIKPKSA-N
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Description

(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a dimethylaminomethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one typically involves the reaction of cyclobutanone with dimethylamine under specific conditions. One common method is the condensation reaction, where cyclobutanone is treated with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or recrystallization, would be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: The dimethylaminomethylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone oxides, while reduction could produce cyclobutanol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may be studied for its biological activity and potential use in drug development.

    Medicine: Research may explore its pharmacological properties and potential therapeutic applications.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which (2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the dimethylaminomethylidene group.

    Dimethylaminomethylidene derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(2E)-2-(Dimethylaminomethylidene)cyclobutan-1-one is unique due to the presence of both the cyclobutanone ring and the dimethylaminomethylidene group. This combination of structural features may impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8(2)5-6-3-4-7(6)9/h5H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBUEIGEESCPHF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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